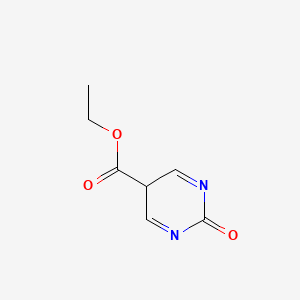
6-fluoro-4aH-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4aH-quinoxalin-2-one is a nitrogen-containing heterocyclic compound. It is part of the quinoxalin-2-one family, which is known for its diverse biological activities and significant applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom at the 6th position, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-4aH-quinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the visible light-induced radical cyclization of ethyl 2-(N-arylcarbamoyl)-2-chloroiminoacetates in the presence of a photocatalyst like Ru(phen)3Cl2 and Na2CO3 under an argon atmosphere . Another method involves the use of tert-butyl nitrate for the sequential nitrosation and cyclization of N-arylcyanoacetamides .
Industrial Production Methods: Industrial production methods for quinoxalin-2-one derivatives often involve environmentally benign nucleophilic substitution reactions under acid-catalysis conditions . These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4aH-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hypervalent iodine(III) reagents.
Reduction: Reduction reactions can be performed under specific conditions to modify its structure.
Substitution: Nucleophilic substitution reactions are common, especially under acid-catalysis conditions.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine(III) reagents are commonly used.
Substitution: Acid-catalysis conditions with nucleophiles like piperazine and morpholine.
Major Products: The major products formed from these reactions include various substituted quinoxalin-2-ones, which can have enhanced biological activities .
Scientific Research Applications
6-Fluoro-4aH-quinoxalin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-4aH-quinoxalin-2-one involves its interaction with specific molecular targets. For example, fluoroquinolones, a related class of compounds, target bacterial enzymes like DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex that leads to cell death . This mechanism is crucial for its antibacterial activity.
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound without the fluorine substitution.
6,7-Difluoroquinoxalin-2-one: A similar compound with two fluorine atoms at the 6th and 7th positions.
Uniqueness: 6-Fluoro-4aH-quinoxalin-2-one is unique due to the presence of a single fluorine atom at the 6th position, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated or differently fluorinated counterparts .
Properties
Molecular Formula |
C8H5FN2O |
|---|---|
Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-fluoro-4aH-quinoxalin-2-one |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4,7H |
InChI Key |
HXGGZVFYPOILLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)C=NC2C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)



![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)


